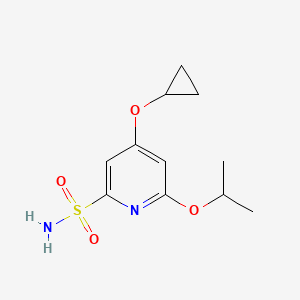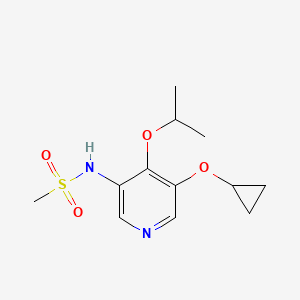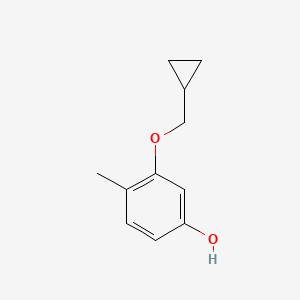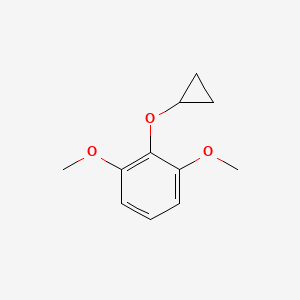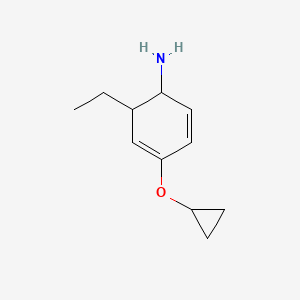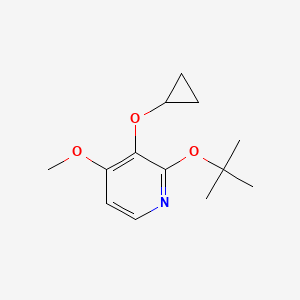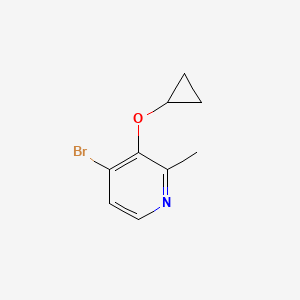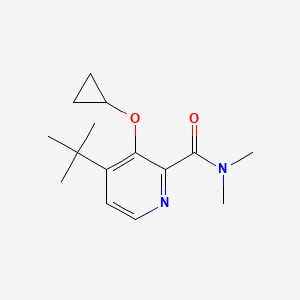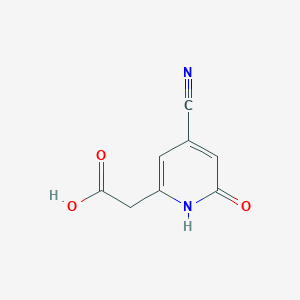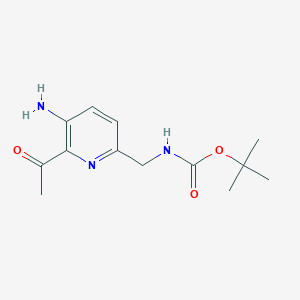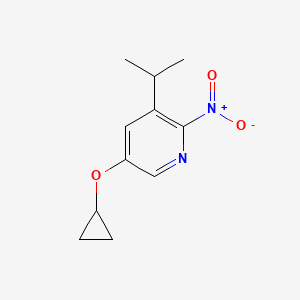![molecular formula C11H11NO6 B14837405 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted at the 2 and 6 positions with methoxycarbonyl groups and at the 4 position with an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the esterification of pyridine derivatives followed by functional group transformations. One common method involves the reaction of 2,6-dicarboxypyridine with methanol in the presence of a catalyst to form the dimethyl ester. This intermediate is then subjected to further reactions to introduce the acetic acid group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and the functional groups attached to it play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has similar structural features but includes a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
[2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid: Similar to the methoxycarbonyl derivative but with ethoxycarbonyl groups, offering different reactivity and solubility properties.
Uniqueness:
Functional Group Diversity: The presence of both methoxycarbonyl and acetic acid groups provides unique reactivity patterns.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H11NO6 |
|---|---|
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
2-[2,6-bis(methoxycarbonyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-10(15)7-3-6(5-9(13)14)4-8(12-7)11(16)18-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
RYFPCOPRPRDZTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


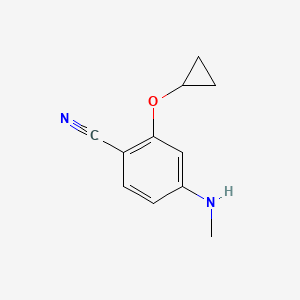
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)

